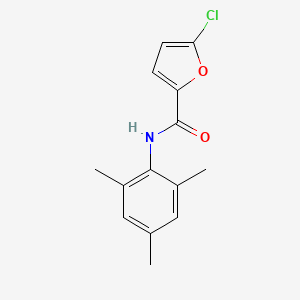
5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied for its potential applications in various fields, including cancer research, immunology, and inflammation. In cancer research, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the survival and growth of cancer cells, and the inhibition of this pathway by TAK-659 has shown promising results in preclinical studies.
In immunology, TAK-659 has been studied for its potential applications in autoimmune diseases such as rheumatoid arthritis and lupus. The BTK pathway is also involved in the activation of immune cells, and the inhibition of this pathway by TAK-659 has shown to suppress the immune response and reduce inflammation in preclinical studies.
Wirkmechanismus
The mechanism of action of TAK-659 involves the inhibition of the BTK pathway, which plays a crucial role in the survival and growth of cancer cells and the activation of immune cells. BTK is a cytoplasmic tyrosine kinase that is involved in the signaling pathways of various receptors, including the B-cell receptor (BCR), Toll-like receptors (TLRs), and Fc receptors (FcRs). The inhibition of BTK by TAK-659 leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell proliferation, survival, and activation.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer research, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor volume in various animal models. In immunology, TAK-659 has been shown to suppress the immune response, reduce inflammation, and improve symptoms in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for laboratory experiments, including its high purity, stability, and specificity for the BTK pathway. However, TAK-659 also has some limitations, including its relatively low solubility and potential toxicity at high doses. These limitations need to be considered when designing experiments using TAK-659.
Zukünftige Richtungen
There are several future directions for further research on TAK-659. These include the optimization of the synthesis method for higher yield and purity, the development of more potent and selective BTK inhibitors, and the exploration of TAK-659's potential applications in other fields, such as infectious diseases and neurodegenerative diseases. Further research is also needed to investigate the potential side effects and toxicity of TAK-659 and to determine its optimal dosage and administration route.
Conclusion
In conclusion, 5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide, also known as TAK-659, has significant potential for scientific research applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to explore its full potential and to address its limitations and potential side effects.
Synthesemethoden
The synthesis method of 5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide involves the reaction of 5-chlorofuran-2-carboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with an acid to obtain the final product, TAK-659. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
Eigenschaften
IUPAC Name |
5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-8-6-9(2)13(10(3)7-8)16-14(17)11-4-5-12(15)18-11/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGXMIFQXLGXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4,6-trimethylphenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

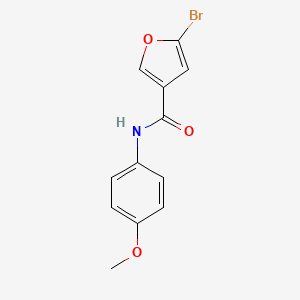
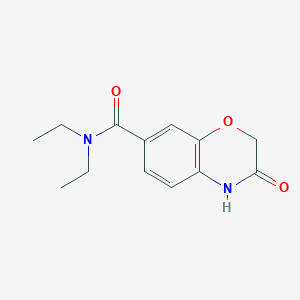
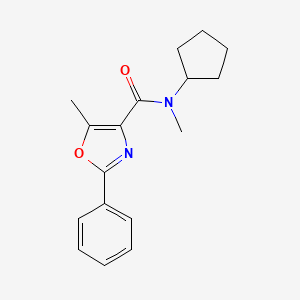

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)

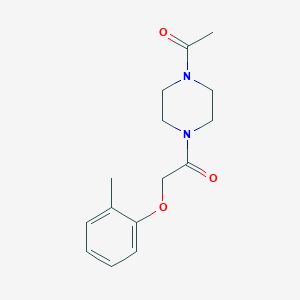
![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)